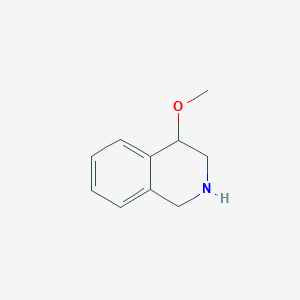
4-Methoxy-1,2,3,4-tetrahydroisoquinoline
説明
4-Methoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . It is an important structural motif of various natural products and therapeutic lead compounds . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in the scientific community . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . THIQs with a stereogenic center at position C (1) are known to function as antineuroinflammatory agents . Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .Chemical Reactions Analysis
Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline is classified as a secondary amine . It is a colorless viscous liquid that is miscible with most organic solvents .科学的研究の応用
Synthesis and Chemical Properties
- Dynamic Kinetic Resolution : Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, synthesized using 4-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, is significant in modulating nuclear receptors, including liver X receptor. This process involves Candida antarctica lipase B-catalysed hydrolysis, yielding high chemical yields and enantiomeric excess (ee) over 99% (Forró et al., 2016).
- Structural Characterization : N-Methylisosalsoline, a major alkaloid from Hammada scoparia, belonging to the isoquinoline family and incorporating the 4-methoxy tetrahydroisoquinoline structure, has been characterized using NMR spectroscopy and X-ray crystallography (Jarraya et al., 2008).
Pharmacological Applications
- Cytotoxicity and Anticancer Potential : 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs have shown cytotoxicity against various cell lines, indicating their potential as lead pharmacophores in cancer research. QSAR studies have further elucidated the physicochemical properties driving these effects (Pingaew et al., 2013).
- Antimicrobial and Antitumor Activities : Derivatives of the tetrahydroisoquinoline moiety, including 4-methoxy derivatives, have been explored for their biological properties, such as antitumor and antimicrobial activities. This exploration has been ongoing for over 25 years, starting with the isolation of naphthyridinomycin in 1974 (Redda et al., 2010).
Biochemical and Neurological Research
- Endogenous Nonprotein Amino Acids : Certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including methoxy derivatives, have been found to transiently increase locomotor activity in mice. Some of these compounds are detected as endogenous in rat brain, suggesting a physiological role (Nakagawa et al., 1996).
- Neuroprotective or Neurotoxic Activity : Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, including methoxy-substituted derivatives, have explored their neurotoxicity and neuroprotective potential. This research offers insights into potential treatments for neurological conditions such as Parkinson's disease (Okuda et al., 2003).
作用機序
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
将来の方向性
Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
特性
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYPJVUNDSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)


![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)

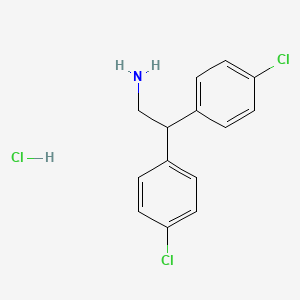
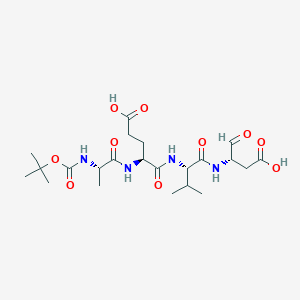
![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)
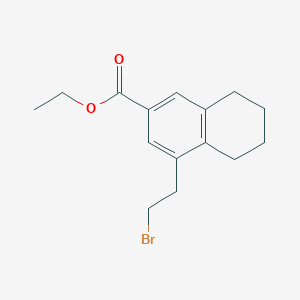

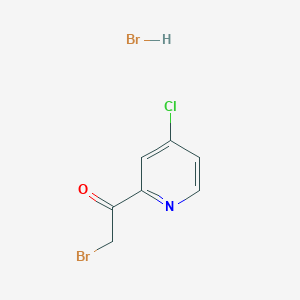
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)